

(S,S)-Valifenalate: A Technical Review of a Carbamate Fungicide

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Compound of Interest

Compound Name: (S,S)-Valifenalate

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(S,S)-Valifenalate, also known as (S,S)-IR5885, is a fungicide belonging to the acylamino acid chemical class. It is employed for the control of a variety of fungal pathogens, particularly those within the Oomycetes class, which includes destructive plant pathogens like downy mildew and late blight. This technical guide provides a comprehensive overview of **(S,S)-Valifenalate**, detailing its mechanism of action, biological activity, and key experimental findings.

Core Properties and Mechanism of Action

(S,S)-Valifenalate is the S,S-diastereomer of valifenalate. Valifenalate itself is a racemic mixture of the L-(R)- and L-(S)-valifenalate diastereomers[1]. The primary mode of action for valifenalate is the inhibition of cellulose synthase, a crucial enzyme for the formation of the fungal cell wall[1]. By interfering with cell wall synthesis, **(S,S)-Valifenalate** disrupts the growth of the pathogen at various stages, affecting both spore germination and mycelial development within the host plant[1][2][3][4]. This targeted action makes it an effective agent against diseases such as crown rot caused by *Phytophthora citrophthora*[5].

Chemical Properties of **(S,S)-Valifenalate**[2][3]

Property	Value
CAS Number	283159-94-4
Molecular Formula	C19H27ClN2O5
Molecular Weight	398.88 g/mol
IUPAC Name	methyl (3S)-3-(4-chlorophenyl)-3-[[[(2S)-3-methyl-2-(propan-2-yloxy-carbonylamino)butanoyl]amino]propanoate
Synonyms	(S,S)-IR5885; (S,S)-Valiphenal; L-(S)-valifenalate
Solubility	Soluble in DMSO
Storage	Store at -20°C

Biological Activity and Efficacy

(S,S)-Valifenalate is utilized in agriculture to protect high-value crops, including grapes, tomatoes, and other vegetables, from fungal infections[5]. Its fungicidal activity is directed against a range of Oomycetes[2][3].

Experimental Protocols and Findings

Fungicide Efficacy Trials

Detailed protocols for evaluating the efficacy of fungicides like valifenalate often involve field trials with controlled treatments and statistical analysis.

Example Experimental Protocol: Efficacy Against Downy Mildew on Sweet Basil[6]

- Objective: To determine the efficacy and crop safety of a valifenalate and chlorothalonil combination product for the control of downy mildew on sweet basil.
- Experimental Design: Field trials are conducted with three or four replicates of each treatment arranged in a randomized complete block design. Individual plots are sized to

allow for accurate application of the test substance, simulating commercial application techniques.

- **Test Substance Application:** The test substance is applied using calibrated equipment to ensure uniform coverage. The protocol specifies four foliar applications at 7-day intervals.
- **Data Collection:** Disease incidence and severity are rated after the applications. Crop injury, including stunting, leaf burn, or chlorosis, is also assessed at 7, 14, and 28 days after application and at harvest.
- **Statistical Analysis:** Appropriate statistical methods are used to determine if significant differences exist between treatments.

Toxicology and Metabolism Studies

Toxicological assessments of valifenalate have been conducted in various animal models to determine its safety profile.

Toxicokinetic Studies in Rats^[1]

- **Methodology:** 14C-radiolabelled valifenalate was administered orally to rats. Whole blood concentrations of radioactivity were measured over time. Excretion was monitored in feces and urine.
- **Findings:** Following a single oral dose, radioactivity in the blood peaked between 1 and 2 hours post-dose. Absorption appeared to be saturated at higher doses (1000 mg/kg bw compared to 100 mg/kg bw). The majority of the radioactivity was excreted in the feces. Tissue distribution was highest in the gastrointestinal tract, liver, and kidneys, with rapid clearance and no evidence of bioaccumulation^[1].

Toxicity Studies^[1]

Study Type	Animal Model	Dosing	Key Findings	NOAEL
90-Day Dietary	Mice	0, 110, 900, 7000 ppm	Decreased body weight gain and liver vacuolation in males at 900 ppm.	110 ppm (15.3 mg/kg bw/day)
90-Day Dietary	Rats	0, 7, 150, 1000 mg/kg bw/day	Increased incidence of follicular cell hypertrophy in the thyroids of males at 1000 mg/kg bw.	150 mg/kg bw/day (based on other endpoints)
52-Week Oral	Beagle Dogs	50-250 mg/kg	Minimal or slight follicular cell hypertrophy.	-
2-Year Chronic/Carcinogenicity	Rats	0, 15, 150, 1000 mg/kg bw/day	Thyroid (follicular cell hypertrophy) and kidney (pelvic hyperplasia) changes at 1000 mg/kg bw/day. No neoplastic lesions related to treatment.	150 mg/kg bw/day

Metabolism in Goats^[1]

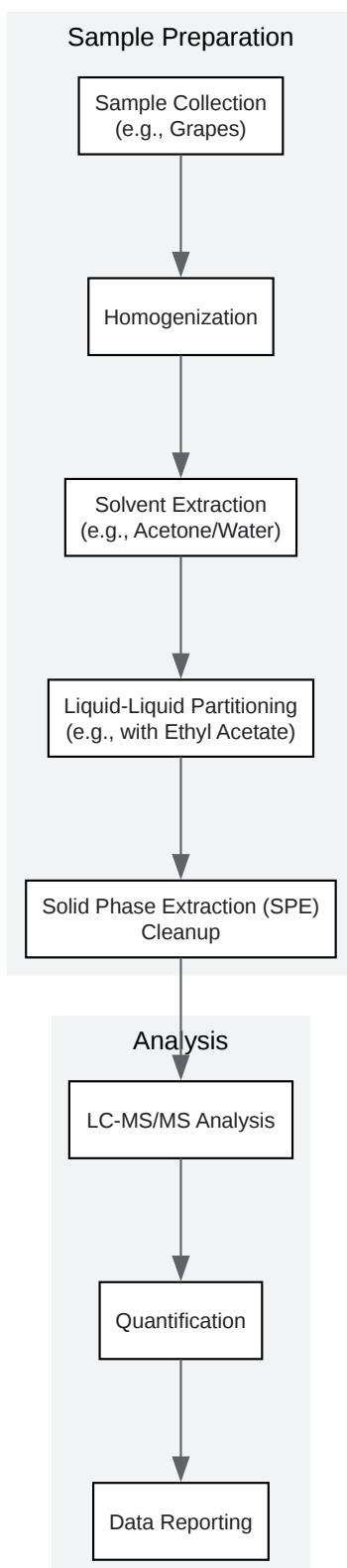
- Methodology: A lactating goat was orally administered [14C-U-phenyl]-valifenalate for five consecutive days. Radioactivity was measured in excreta, milk, and tissues.
- Findings: The majority of the administered dose (83.1%) was recovered in the excreta. A very small amount was found in the milk (0.02%) and tissues (0.13%)^[1]. The major

metabolite identified in plants, valifenalate-acid, was also found to be a major metabolite in rats^[1].

Visualizing Experimental Workflows

General Workflow for Fungicide Residue Analysis

The following diagram illustrates a typical workflow for the analysis of fungicide residues in agricultural commodities.

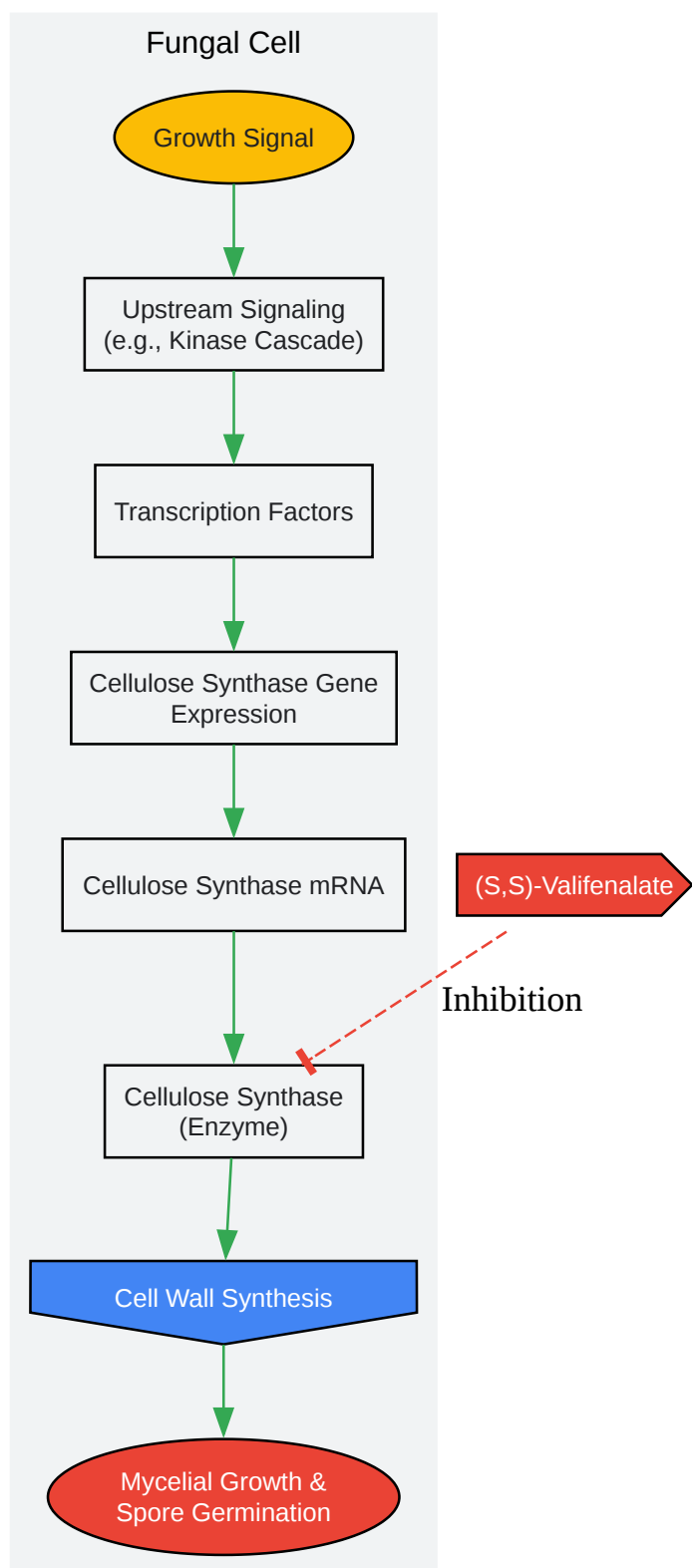


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Fungicide Residue Analysis Workflow.

Proposed Signaling Pathway for Cell Wall Synthesis Inhibition

While the direct target of **(S,S)-Valifenalate** is cellulose synthase, the following diagram proposes a simplified signaling pathway illustrating its point of intervention.



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Inhibition of Fungal Cell Wall Synthesis.

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